![molecular formula C9H12Cl3N3 B2538592 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride CAS No. 91003-86-0](/img/structure/B2538592.png)

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

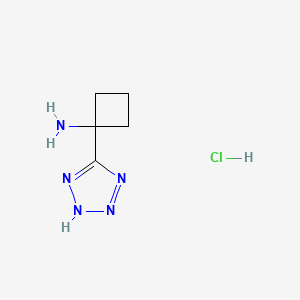

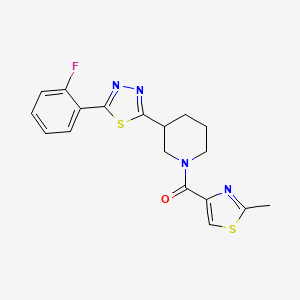

“2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine” is a chemical compound with the CAS Number: 135875-16-0. It has a molecular weight of 195.65 and its IUPAC name is 2-(5-chloro-1H-benzimidazol-2-yl)ethanamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of triethylamine in butan-1-ol at 100.0℃ for 20.0h . Another method involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20.0℃ for 3.0h .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) and the InChI key is WKDCEGOIWKEIGY-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it reacts with triethylamine in butan-1-ol at 100.0℃ for 20.0h . Another reaction involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20.0℃ for 3.0h .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature . It has a molecular weight of 195.65 .Scientific Research Applications

Antitumor Activity

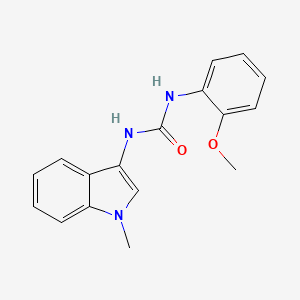

The compound has been investigated for its potential as an antitumor agent. Researchers have designed and synthesized novel derivatives based on its structure, such as 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives. These compounds exhibited moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .

PqsR Inhibition for Quorum Sensing

Quorum sensing (QS) plays a crucial role in bacterial communication and virulence. Recent work has focused on blocking the AQ signal reception at the level of PqsR, a key regulator in QS. Inhibition of PqsR transcription leads to reduced luminescence readout, which could have implications for controlling bacterial infections .

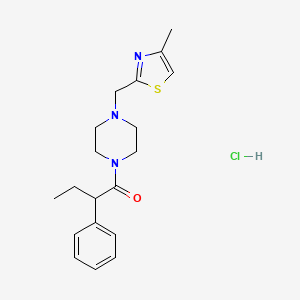

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles are essential components in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance. Researchers have emphasized the bonds formed during imidazole formation, which could be relevant for drug discovery and materials science .

Coordination Chemistry and Metal Complexes

Imidazole derivatives often form stable complexes with metal ions. Researchers could investigate the coordination chemistry of this compound with transition metals. Such complexes might find applications in catalysis, sensors, or materials science.

Safety and Hazards

Mechanism of Action

Target of Action

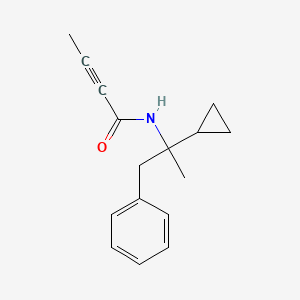

It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications .

Mode of Action

It is known that imidazole derivatives can have a variety of interactions with their targets, depending on the specific functional groups present .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Pharmacokinetics

The compound is a solid at room temperature, which may impact its bioavailability .

Result of Action

It is known that imidazole derivatives can have a variety of effects, depending on their specific structure and the targets they interact with .

properties

IUPAC Name |

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOYUNGLAMIHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2538519.png)

![3-(2-Methoxyethyl)-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2538520.png)

![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)